1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine
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Overview
Description
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a phenylethanamine moiety
Preparation Methods
The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves multiple steps, starting with the preparation of the furan and triazole intermediates. One common method involves the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction, followed by the formation of carboethoxyhydrazones and subsequent treatment with thionyl chloride to form the triazole ring . The final step involves the coupling of the triazole intermediate with phenylethanamine under suitable reaction conditions .
Chemical Reactions Analysis
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The phenylethanamine moiety can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of triazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The phenylethanamine moiety can interact with neurotransmitter receptors, influencing their signaling pathways . These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine include:
2-Methyl-3-furyl derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
1,2,4-Triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and are used in various pharmaceutical applications.
Phenylethanamine derivatives: These compounds are studied for their effects on neurotransmitter systems and are used in the development of psychoactive drugs.
The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N4O/c1-10-12(7-8-20-10)14-17-15(19-18-14)13(16)9-11-5-3-2-4-6-11/h2-8,13H,9,16H2,1H3,(H,17,18,19) |
InChI Key |
ZLMZZAWFJYNRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=N2)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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